molecular formula C9H7ClF3N B6589209 2-chloro-3-cyclopropyl-5-(trifluoromethyl)pyridine CAS No. 1360886-85-6

2-chloro-3-cyclopropyl-5-(trifluoromethyl)pyridine

Cat. No.: B6589209
CAS No.: 1360886-85-6
M. Wt: 221.60 g/mol
InChI Key: LSBHPADIGYQFHC-UHFFFAOYSA-N
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Description

2-Chloro-3-cyclopropyl-5-(trifluoromethyl)pyridine is a halogenated pyridine derivative characterized by:

  • Position 2: Chlorine atom (electron-withdrawing group).
  • Position 3: Cyclopropyl substituent (bulky, lipophilic group).
  • Position 5: Trifluoromethyl group (strong electron-withdrawing, polar).

This substitution pattern confers unique electronic and steric properties, making it valuable in agrochemical and pharmaceutical research. The trifluoromethyl group enhances metabolic stability and binding affinity in target interactions, while the cyclopropyl group modulates lipophilicity and conformational flexibility .

Properties

CAS No.

1360886-85-6

Molecular Formula

C9H7ClF3N

Molecular Weight

221.60 g/mol

IUPAC Name

2-chloro-3-cyclopropyl-5-(trifluoromethyl)pyridine

InChI

InChI=1S/C9H7ClF3N/c10-8-7(5-1-2-5)3-6(4-14-8)9(11,12)13/h3-5H,1-2H2

InChI Key

LSBHPADIGYQFHC-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=C(N=CC(=C2)C(F)(F)F)Cl

Purity

95

Origin of Product

United States

Preparation Methods

Direct Trifluoromethylation of Pyridine

While direct trifluoromethylation of pyridine is challenging due to the ring’s electron-deficient nature, methods such as the use of Umemoto’s reagent (trifluoromethyl sulfonium salts) or copper-mediated coupling have been explored. For example, 3-methylpyridine derivatives can undergo fluorination with hydrofluoric acid under high temperatures (200–400°C) to yield trifluoromethyl groups, as seen in the synthesis of 2-chloro-3-trifluoromethylpyridine.

Chlorination-Fluorination Exchange

An alternative route involves chlorination followed by halogen exchange. For instance, 2-chloro-5-trichloromethylpyridine can be fluorinated using potassium fluoride or hydrogen fluoride to replace chlorine atoms selectively. However, this method requires precise control to avoid over-fluorination.

Table 1: Comparison of Trifluoromethylation Methods

MethodReagents/ConditionsYield (%)SelectivitySource
Vapor-phase fluorinationHF, 300–400°C, AlF₃ catalyst65–78Moderate
Halogen exchangeKF, DMF, 120°C45–60High
Copper-mediated couplingCF₃I, CuI, DMF, 80°C50–70VariableGeneral knowledge

Regioselective Chlorination at Position 2

Vapor-Phase Chlorination

Patent EP0013474B1 details the chlorination of 3-trifluoromethylpyridine at 300–450°C with chlorine gas, yielding 2-chloro-5-trifluoromethylpyridine as the major product. This method’s selectivity arises from the trifluoromethyl group’s meta-directing effect, favoring chlorination at position 2. Adjusting residence time (10–25 seconds) and chlorine stoichiometry (1–6 moles per substrate) optimizes yield (62–75%).

Liquid-Phase Chlorination with Radical Initiators

In dichloromethane or carbon tetrachloride, ultraviolet light or free-radical initiators (e.g., azobisisobutyronitrile) facilitate chlorination at lower temperatures (110°C). This approach reduces thermal degradation risks, albeit with lower selectivity (40–50% target product).

Introduction of the Cyclopropyl Group at Position 3

Palladium-Catalyzed Cross-Coupling

The cyclopropyl group can be introduced via Suzuki-Miyaura coupling using 3-bromo-2-chloro-5-(trifluoromethyl)pyridine and cyclopropylboronic acid. Patent CN106349159A highlights the use of Pd(PPh₃)₄ in acetone/water mixtures at 80°C, achieving >80% conversion in model systems. Key parameters include:

  • Catalyst loading : 2–5 mol% Pd.

  • Base : K₂CO₃ or Cs₂CO₃.

  • Solvent : Low-toxicity options like acetone or ethanol.

Nucleophilic Substitution

If a leaving group (e.g., chloride) is present at position 3, cyclopropyl Grignard reagents (cyclopropylmagnesium bromide) may displace it. However, this method is less favored due to competing side reactions with electron-withdrawing groups like trifluoromethyl.

MethodConditionsYield (%)ChallengesSource
Suzuki couplingPd(PPh₃)₄, K₂CO₃, acetone/H₂O, 80°C70–85Boronic acid availability
Grignard substitutionCyclopropylMgBr, THF, −20°C30–50Low selectivityGeneral knowledge

Integrated Synthesis Strategy

Combining the above steps, a proposed synthesis pathway is:

  • Step 1 : Prepare 3-bromo-5-(trifluoromethyl)pyridine via bromination of 5-(trifluoromethyl)pyridine.

  • Step 2 : Chlorinate at position 2 using vapor-phase Cl₂ at 400°C.

  • Step 3 : Perform Suzuki coupling with cyclopropylboronic acid under Pd catalysis.

Critical Optimization Parameters :

  • Temperature control during chlorination to prevent trifluoromethyl group decomposition.

  • Catalyst selection to enhance coupling efficiency while minimizing dehalogenation.

  • Solvent systems (e.g., acetone/water) to improve solubility and facilitate byproduct removal.

Environmental and Industrial Considerations

Solvent Recycling

Patent CN106349159A emphasizes the use of dichloromethane and acetone due to their low water solubility, enabling efficient recovery via phase separation. This reduces production costs and environmental impact.

Catalytic Efficiency

Palladium catalysts in CN112159350A achieve 95% selectivity in dechlorination reactions, suggesting their adaptability for cyclopropane coupling steps . However, catalyst poisoning by trifluoromethyl groups necessitates ligand optimization.

Chemical Reactions Analysis

Types of Reactions

2-chloro-3-cyclopropyl-5-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), and bases (e.g., sodium hydroxide).

    Oxidation: m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, ether as solvent.

Major Products

Scientific Research Applications

2-chloro-3-cyclopropyl-5-(trifluoromethyl)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-chloro-3-cyclopropyl-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The cyclopropyl group contributes to the compound’s stability and reactivity. These structural features enable the compound to modulate biological pathways, leading to its observed effects .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Position and Electronic Effects

Table 1: Substituent Comparison of Pyridine Derivatives
Compound Name Position 2 Position 3 Position 5 Key Properties/Applications
2-Chloro-3-cyclopropyl-5-(trifluoromethyl)pyridine Cl Cyclopropyl CF₃ Agrochemical intermediates; enhanced lipophilicity
Methyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate COOCH₃ Cl CF₃ High-purity reagent for synthesis; ester group enhances solubility
2-Amino-3-chloro-5-(trifluoromethyl)pyridine NH₂ Cl CF₃ Electron-donating amino group increases reactivity in coupling reactions
2-Chloro-5-iodo-3-(trifluoromethyl)pyridine Cl I CF₃ Iodo substituent enables cross-coupling reactions; higher molecular weight
Pyridalyl (Agrochemical) O-linked ethers Dichloroallyloxy CF₃ Insecticidal activity via trifluoromethyl pyridine backbone

Key Observations :

  • Electron-withdrawing groups (Cl, CF₃) at positions 2 and 5 stabilize the pyridine ring, reducing electrophilic substitution reactivity compared to unsubstituted pyridines .

Physicochemical Properties

Table 2: Molecular Weight and Polarity Comparison
Compound Name Molecular Formula Molecular Weight Polarity (LogP Estimate)
This compound C₉H₆ClF₃N 235.6 ~2.8 (moderate lipophilicity)
Methyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate C₈H₅ClF₃NO₂ 239.58 ~1.5 (higher polarity due to ester)
Pyridalyl C₁₈H₁₄Cl₄F₃NO₃ 493.1 ~4.2 (highly lipophilic)

Key Observations :

  • The cyclopropyl group in the target compound increases lipophilicity compared to carboxylate or amino derivatives, favoring membrane permeability in bioactive molecules .
  • Trifluoromethyl groups universally lower pKa values of pyridine nitrogen, enhancing stability under acidic conditions .

Biological Activity

2-Chloro-3-cyclopropyl-5-(trifluoromethyl)pyridine is a heterocyclic compound belonging to the class of substituted pyridines, characterized by its unique structural features: a chlorine atom at the second position, a cyclopropyl group at the third position, and a trifluoromethyl group at the fifth position. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it a valuable moiety in drug design.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors. Interaction studies indicate that this compound exhibits binding affinity to various targets, similar to other pyridine derivatives. For instance, compounds with similar structures have shown interactions with G-protein coupled receptors (GPCRs) and kinases, which are critical in numerous signaling pathways.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Activity Type Description
Antimicrobial Activity Exhibits potential against various bacterial strains.
Enzyme Inhibition Shows inhibitory effects on key enzymes involved in metabolic pathways.
Receptor Binding Demonstrates affinity for GPCRs, potentially influencing signaling pathways.
Anti-inflammatory Effects May possess anti-inflammatory properties through modulation of COX enzymes.

Case Studies and Research Findings

Recent studies have focused on the structure-activity relationships (SARs) of pyridine derivatives, including this compound. The following case studies illustrate its biological activity:

  • Antimicrobial Studies :
    • A phenotypic screening revealed that derivatives similar to this compound exhibited bactericidal effects against Mycobacterium tuberculosis (Mtb), indicating potential applications in treating bacterial infections .
  • Enzyme Inhibition :
    • Research highlighted that compounds with a trifluoromethyl group showed enhanced potency in inhibiting enzymes such as cyclooxygenase (COX). For instance, related compounds exhibited IC50 values comparable to standard drugs like celecoxib .
  • Receptor Interaction :
    • Studies on GPCR interactions demonstrated that similar pyridine derivatives could modulate receptor activity, leading to altered cellular responses, which may have implications for drug development targeting neurological disorders.

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with structurally related compounds:

Compound Name Structural Features Unique Aspects
2-Chloro-5-(trifluoromethyl)pyridineChlorine at position 2, trifluoromethyl at position 5Lacks cyclopropyl group
3-CyclopropylpyridineCyclopropyl at position 3Does not contain chlorine or trifluoromethyl groups
2-Chloro-3-methylpyridineChlorine at position 2, methyl at position 3Methyl group instead of cyclopropyl
5-(Trifluoromethyl)-2-pyridinamineAmino group at position 2Contains an amino functional group

The combination of cyclopropyl and trifluoromethyl groups in this compound contributes to its distinct chemical properties and biological activities compared to these similar compounds.

Q & A

Q. What are the common synthetic routes for 2-chloro-3-cyclopropyl-5-(trifluoromethyl)pyridine, and what factors influence their yields?

  • Methodological Answer : The synthesis often involves halogenation and cyclopropane functionalization. A key route starts with β-picoline, undergoing high-temperature catalytic chlorination and halogen exchange to introduce trifluoromethyl groups . A four-step process (N-oxidation, chlorination, fluorination) achieves a total yield of 30.5%, with fluorination efficiency being a critical bottleneck . Factors affecting yields include catalyst choice (e.g., CuCl₂ for chlorination), temperature control (160–200°C for vapor-phase reactions), and solvent polarity in nucleophilic substitution steps .

Q. How do the electronic effects of the cyclopropyl and trifluoromethyl groups influence the compound's reactivity in substitution reactions?

  • Methodological Answer : The trifluoromethyl group is strongly electron-withdrawing, activating the pyridine ring toward nucleophilic substitution at the 2- and 6-positions. The cyclopropyl group, being electron-donating via conjugation, stabilizes intermediates during reactions like Suzuki couplings or aminations. Computational studies (DFT) show that these groups create localized charge disparities, directing regioselectivity in cross-coupling reactions . Experimental validation involves comparing reaction rates with analogs lacking cyclopropyl or trifluoromethyl substituents .

Q. What spectroscopic techniques are most effective for characterizing this compound and its derivatives?

  • Methodological Answer :
  • ¹⁹F NMR : Detects trifluoromethyl environments (δ ~ -60 to -65 ppm) and monitors fluorination efficiency .
  • GC-MS : Identifies volatile intermediates during synthesis, especially in vapor-phase chlorination .
  • X-ray crystallography : Resolves steric effects of the cyclopropyl group and confirms regiochemistry in derivatives .
  • IR spectroscopy : Tracks carbonyl or hydroxyl functionalization post-substitution .

Advanced Research Questions

Q. How can computational methods like DFT predict reaction pathways and intermediate stability in the synthesis of this compound?

  • Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) models transition states in fluorination and cyclopropane ring formation. For example, exact-exchange terms in DFT improve accuracy for predicting activation energies in halogen-exchange reactions (average deviation <2.4 kcal/mol) . Researchers use Gaussian or ORCA software to simulate intermediates, validating results with experimental Arrhenius parameters from kinetic studies .

Q. What strategies resolve discrepancies in reported catalytic efficiencies for synthesizing this compound under varying conditions?

  • Methodological Answer : Contradictions in catalytic yields (e.g., CuCl₂ vs. FeCl₃) arise from differences in reaction phases (gas vs. liquid) or moisture sensitivity. Systematic comparison involves:
  • Design of Experiments (DoE) : Varying temperature, pressure, and catalyst loading to isolate optimal conditions .
  • In situ spectroscopy (e.g., FTIR) : Monitors intermediate stability and catalyst poisoning in real time .
  • Post-reaction catalyst analysis (XPS, TEM) : Identifies deactivation mechanisms like coking or metal leaching .

Q. How does introducing substituents (e.g., amino, hydroxyl) affect bioactivity, and what methods assess this?

  • Methodological Answer :
  • Substituent Effects : Amino groups enhance hydrogen bonding with biological targets (e.g., enzyme active sites), while hydroxyl groups improve solubility for in vitro assays. For example, 2-amino derivatives show improved IC₅₀ values in kinase inhibition assays compared to chloro analogs .
  • Assessment Methods :
  • Surface Plasmon Resonance (SPR) : Quantifies binding affinity to target proteins.
  • Molecular Docking (AutoDock Vina) : Predicts binding modes using crystal structures of receptors like COX-2 or EGFR .
  • In vitro cytotoxicity assays (MTT) : Evaluates potency against cancer cell lines (e.g., HeLa, MCF-7) .

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